Cas no 347331-84-4 (1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde(SALTDATA: FREE)
- 1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- AC1Q2IHR
- CBMicro_044791
- CTK4H2929
- MolPort-000-993-931
- ST053423
- MFCD02215353
- 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-pyrrole-3-carbaldehyde
- 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde #
- DTXSID40347805
- SR-01000227013-1
- 347331-84-4
- J-019736
- IPDHOFOKIBKZRN-UHFFFAOYSA-N
- STK710668
- Pyrrole-3-carboxaldehyde, 1-(4-bromo-3-methylphenyl)-2,5-dimethyl-
- DB-029125
- BBL023297
- 1-(4-Bromo-3-methyl-phenyl)-2,5-dimethyl-pyrrole-3-carbaldehyde
- BIM-0044678.P001
- SB63610
- VS-07386
- EN300-86910
- AKOS000113591
- SR-01000227013
-
- MDL: MFCD02215353
- Inchi: 1S/C14H14BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3
- InChI Key: IPDHOFOKIBKZRN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)N1C(C)=CC(C=O)=C1C
Computed Properties
- Exact Mass: 291.02600
- Monoisotopic Mass: 291.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 22Ų
Experimental Properties
- PSA: 22.00000
- LogP: 3.97750
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816758-100mg |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816758-500mg |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B816758-1g |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 1g |
$ 80.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1244130-5g |
1-(4-BROMO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE |
347331-84-4 | 95% | 5g |
$175 | 2024-06-06 | |
| Chemenu | CM306224-5g |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB219982-1 g |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; 95% |
347331-84-4 | 1g |
€88.60 | 2023-02-05 | ||
| abcr | AB219982-5 g |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; 95% |
347331-84-4 | 5g |
€207.20 | 2023-02-05 | ||
| abcr | AB219982-10 g |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; 95% |
347331-84-4 | 10g |
€307.00 | 2023-02-05 | ||
| Enamine | EN300-86910-0.05g |
1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 0.05g |
$348.0 | 2023-09-02 | ||
| Enamine | EN300-86910-0.1g |
1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
347331-84-4 | 0.1g |
$364.0 | 2023-09-02 |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Suppliers
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Comprehensive Guide to 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 347331-84-4)
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 347331-84-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This pyrrole derivative features a unique molecular structure combining a brominated aromatic ring with a formyl-substituted pyrrole core, making it valuable for drug discovery and functional material synthesis. Researchers frequently search for "pyrrole carbaldehyde applications" and "brominated aromatic compounds in medicine," reflecting growing interest in its potential.
The compound's chemical formula C14H14BrNO and molecular weight of 292.17 g/mol position it as a mid-sized building block for heterocyclic chemistry. Its 4-bromo-3-methylphenyl moiety contributes to enhanced lipophilicity, a property often queried as "how does bromine affect drug bioavailability" in scientific forums. The 2,5-dimethyl-1H-pyrrole component provides stability against oxidation, addressing common concerns about "pyrrole ring stability in drug design".
In pharmaceutical research, this compound serves as a precursor for kinase inhibitors and anti-inflammatory agents, aligning with trending searches for "small molecule drug development 2024". Its aldehyde functionality enables diverse condensation reactions, frequently explored through queries like "pyrrole-3-carbaldehyde reactivity". Recent studies (2023-2024) highlight its utility in creating fluorescent probes, responding to the surge in "bioimaging compounds" searches.
The synthetic methodology for 347331-84-4 typically involves Vilsmeier-Haack formylation of corresponding pyrrole derivatives, a process often searched as "pyrrole carbaldehyde synthesis". Purification usually employs column chromatography, with researchers frequently asking "best solvents for bromoaromatic separation". The compound's melting point range of 98-102°C and characteristic NMR peaks (δ 9.85 ppm for aldehyde proton) make it identifiable, addressing common "pyrrole carbaldehyde characterization" queries.
Material scientists value this compound for developing organic semiconductors, particularly in OLED technologies – a hot topic visible in searches for "aromatic compounds in display tech". Its electron-withdrawing bromine and electron-donating pyrrole create useful charge transport properties, explaining the popularity of "donor-acceptor pyrrole systems" as a search term. Recent patents (2023) describe its incorporation into photovoltaic materials, coinciding with increased "organic solar cell components" searches.
When handling 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, standard organic compound precautions apply. Storage recommendations (searched as "light-sensitive compound storage") suggest amber vials at 2-8°C under inert atmosphere. The compound shows moderate solubility in common organic solvents (ranked by search volume: DMSO > DCM > ethyl acetate), addressing frequent "solubility of brominated pyrroles" inquiries.
The global market for such fine chemicals is expanding, with "pharmaceutical intermediates market growth" being a top industry search term. Analytical data (HPLC purity >98%) and custom synthesis options are frequently requested, as seen in "bulk pyrrole derivative suppliers" queries. Regulatory status varies by region, with researchers often checking "CAS 347331-84-4 regulatory information" for compliance.
Future research directions likely involve catalyzed cross-coupling reactions (reflected in "C-H activation of pyrroles" search trends) and bioconjugation techniques ("aldehyde-protein coupling" queries). The compound's structure-activity relationships remain an active area of investigation, matching the rise in "computational chemistry for drug design" searches. As precision medicine advances (a 2024 trending topic), derivatives of this pyrrole carbaldehyde may gain further prominence in targeted therapies.
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